molecular formula C16H34O B12312759 n-Hexadecyl-15,15,16,16,16-d5 alcohol

n-Hexadecyl-15,15,16,16,16-d5 alcohol

Cat. No.: B12312759
M. Wt: 247.47 g/mol
InChI Key: BXWNKGSJHAJOGX-ZBJDZAJPSA-N
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Description

It is a stable isotope-labeled compound used in various scientific research applications . The compound is characterized by the presence of deuterium atoms at specific positions, which makes it useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Hexadecyl-15,15,16,16,16-d5 alcohol typically involves the reduction of palmitic acid or its derivatives. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

n-Hexadecyl-15,15,16,16,16-d5 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Deuterium gas (D2), palladium on carbon (Pd/C)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

n-Hexadecyl-15,15,16,16,16-d5 alcohol is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of n-Hexadecyl-15,15,16,16,16-d5 alcohol involves its interaction with biological membranes and enzymes. The deuterium-labeled compound is incorporated into lipid bilayers, affecting membrane fluidity and stability. It also interacts with enzymes involved in lipid metabolism, providing insights into the metabolic pathways and molecular targets .

Comparison with Similar Compounds

n-Hexadecyl-15,15,16,16,16-d5 alcohol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for research applications that require precise tracking and analysis of metabolic processes.

Properties

Molecular Formula

C16H34O

Molecular Weight

247.47 g/mol

IUPAC Name

15,15,16,16,16-pentadeuteriohexadecan-1-ol

InChI

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2

InChI Key

BXWNKGSJHAJOGX-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCO

Canonical SMILES

CCCCCCCCCCCCCCCCO

Origin of Product

United States

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